6-Bromo-2,3-dichlorophenylboronic acid pinacol ester
Overview
Description
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C12H14BBrCl2O2 and a molecular weight of 351.86 g/mol . This compound has gained significant attention in the field of science and industry due to its versatile properties. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester, also known as 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The most important application of organoboron compounds like this compound is the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The boron moiety can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters can pose challenges in terms of bioavailability . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions. For example, the protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester typically involves the reaction of 6-Bromo-2,3-dichlorophenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding boronic acid.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include phenols, quinones, and various substituted aromatic compounds .
Scientific Research Applications
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic acid: Similar in structure but lacks the dichloro substitution.
Phenylboronic acid pinacol ester: Lacks the bromo and dichloro substitutions.
2,3-Dichlorophenylboronic acid pinacol ester: Similar but lacks the bromo substitution.
Uniqueness
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester is unique due to its specific combination of bromo and dichloro substitutions, which enhance its reactivity and versatility in organic synthesis . This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester (C₁₂H₁₄BBrCl₂O₂) is a boronic acid derivative that has garnered attention due to its potential applications in organic synthesis and biological research. This compound is characterized by a phenyl ring with both bromine and chlorine substituents, which enhances its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. While specific biological activities are not extensively documented, boronic acids and their derivatives are known for their diverse biological properties, including enzyme inhibition and therapeutic potential.
The compound has a molecular weight of 351.86 g/mol and is primarily utilized in organic synthesis. Its structure allows it to participate effectively in cross-coupling reactions, which are crucial for forming complex organic molecules.
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₄BBrCl₂O₂ |
Molecular Weight | 351.86 g/mol |
CAS Number | 2121512-54-5 |
Purity | ≥97% |
The mechanism of action for boronic acids often involves their ability to form reversible covalent bonds with diols and amino acids, which can alter enzyme activity. For instance, they can bind to the active sites of serine proteases, inhibiting their function. The specific interactions of this compound with biological targets require further elucidation through experimental studies.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that boronic acids can be designed to target specific enzymes. For example, studies on similar compounds have demonstrated their ability to inhibit serine proteases effectively.
- Cross-Coupling Applications : The compound's role in the Suzuki-Miyaura reaction allows for the synthesis of biaryl compounds that may exhibit biological activity. This synthetic utility supports its potential use as a building block in drug discovery.
- Comparative Analysis : A comparative study with structurally similar compounds such as 6-Bromo-2-chloro-3-ethoxyphenylboronic acid reveals variations in reactivity and biological activity, highlighting the importance of halogen substitution patterns.
Summary Table of Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
6-Bromo-2-chloro-3-ethoxyphenylboronic acid | 957121-15-2 | Contains ethoxy group; used in similar reactions |
6-Bromo-2-fluoro-3-methoxyphenylboronic acid | Not available | Fluorine substitution may alter reactivity |
4-Bromo-2-chlorophenylboronic acid | Not available | Simpler structure but useful in organic synthesis |
Future Directions
Further research is necessary to explore the specific biological activities of this compound. Potential studies could include:
- In vitro assays to evaluate enzyme inhibition and cellular interactions.
- In vivo models to assess therapeutic efficacy and safety profiles.
- Structural modifications to enhance selectivity and potency against specific targets.
Properties
IUPAC Name |
2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNFWWZILSRYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150679 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-54-5 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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